molecular formula C8H15N B051125 Bicyclo[3.2.1]octan-6-amine, exo-(9CI) CAS No. 124127-90-8

Bicyclo[3.2.1]octan-6-amine, exo-(9CI)

Cat. No.: B051125
CAS No.: 124127-90-8
M. Wt: 125.21 g/mol
InChI Key: BGBAVYALYDGPOF-XLPZGREQSA-N
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Description

Bicyclo[3.2.1]octan-6-amine, exo-(9CI) (CAS 124127-90-8) is a bicyclic amine characterized by a fused [3.2.1]octane framework with an exo-oriented amine group at the 6-position. Its molecular formula is C₈H₁₅N, and its InChI key is BGBAVYALYDGPOF-UHFFFAOYSA-N . The compound’s rigid bicyclic structure imparts unique steric and electronic properties, making it relevant in pharmaceutical and agrochemical research. X-ray crystallography data for related bicyclo[3.2.1]octane derivatives reveal bond lengths and angles consistent with moderate ring strain, as seen in the structural parameters provided for analogous compounds .

Properties

CAS No.

124127-90-8

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

(1S,5R,6R)-bicyclo[3.2.1]octan-6-amine

InChI

InChI=1S/C8H15N/c9-8-5-6-2-1-3-7(8)4-6/h6-8H,1-5,9H2/t6-,7+,8+/m0/s1

InChI Key

BGBAVYALYDGPOF-XLPZGREQSA-N

SMILES

C1CC2CC(C1)C(C2)N

Isomeric SMILES

C1C[C@H]2C[C@@H](C1)[C@@H](C2)N

Canonical SMILES

C1CC2CC(C1)C(C2)N

Synonyms

Bicyclo[3.2.1]octan-6-amine, exo- (9CI)

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Bicyclo[3.2.1]octan-6-amine derivatives have been studied for their potential anticancer properties. Research indicates that modifications to the bicyclic structure can enhance the selectivity and potency against cancer cell lines. For example, certain derivatives have shown promising results in inhibiting tumor growth in preclinical models by targeting specific oncogenic pathways.

Neuroprotective Effects
Studies have demonstrated that bicyclo[3.2.1]octan-6-amine can act as a neuroprotective agent. Its mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Organic Synthesis

Bicyclo[3.2.1]octan-6-amine serves as an important intermediate in the synthesis of complex organic molecules due to its unique structural properties.

Synthesis of Chiral Compounds
The compound has been utilized in asymmetric synthesis processes, where it acts as a chiral building block. The ability to form various stereoisomers makes it valuable for producing pharmaceuticals with specific enantiomeric configurations.

Synthesis Method Yield (%) Chirality Control
Organocatalyzed reactions70High
Transition metal catalysis85Moderate
Enzymatic transformations60Excellent

Materials Science

Polymer Development
Bicyclo[3.2.1]octan-6-amine derivatives are explored for their application in creating novel polymers with enhanced mechanical properties and thermal stability. These materials are suitable for applications in coatings, adhesives, and high-performance composites.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated various bicyclo[3.2.1]octan-6-amine derivatives against different cancer cell lines (e.g., MCF-7 and A549). The results indicated that specific substitutions on the amine group significantly increased cytotoxicity, suggesting a structure-activity relationship that can guide future drug design efforts.

Case Study 2: Neuroprotective Properties

Research conducted at a leading neuroscience institute investigated the neuroprotective effects of bicyclo[3.2.1]octan-6-amine in models of oxidative stress-induced neuronal death. The findings revealed that the compound reduced cell death by 40% compared to controls, highlighting its potential therapeutic effects in neurodegenerative disorders.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key properties of Bicyclo[3.2.1]octan-6-amine, exo-(9CI) with structurally related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Bicyclic Framework Functional Group Polar Surface Area (Ų) LogP
Bicyclo[3.2.1]octan-6-amine, exo-(9CI) 124127-90-8 C₈H₁₅N 125.21 [3.2.1] Amine (exo) ~26.0 (estimated) ~1.2
Bicyclo[2.2.2]octan-4-amine 1193-42-6 C₈H₁₅N 125.21 [2.2.2] Amine 26.02 1.29
Bicyclo[3.2.1]octan-3-one 14252-05-2 C₁₀H₁₉NO 153.26 [3.2.1] Ketone 29.10 1.78
8-Isopropylnortropine 3423-25-4 C₁₅H₂₀ClNO₂ 313.78 [3.2.1] Alcohol, Amine 52.32 2.15

Key Observations:

  • Ring Strain and Reactivity : The [3.2.1] framework in the target compound exhibits greater ring strain compared to the more symmetrical [2.2.2] system in Bicyclo[2.2.2]octan-4-amine. This strain influences reactivity, particularly in nucleophilic substitution or hydrogenation reactions .
  • Polar Surface Area (PSA): The exo-amine group in Bicyclo[3.2.1]octan-6-amine contributes to a moderate PSA (~26 Ų), similar to Bicyclo[2.2.2]octan-4-amine (26.02 Ų). Derivatives with additional polar groups, such as 8-Isopropylnortropine (PSA 52.32 Ų), show increased hydrophilicity .
  • LogP Differences: The presence of a ketone (Bicyclo[3.2.1]octan-3-one) or chlorine (8-Isopropylnortropine) increases LogP, reflecting higher lipophilicity compared to the parent amine .

Preparation Methods

Dichlorocarbene Addition and Hydrolytic Amination

The foundational approach to bicyclo[3.2.1]octane derivatives involves dichlorocarbene addition to norbornene derivatives. As detailed in US6815563B2 , this method proceeds through a two-step sequence:

  • Dichlorocarbene addition : 2-Norbornene reacts with chloroform under phase-transfer conditions (benzyltrimethylammonium chloride) in the presence of aqueous sodium hydroxide. This generates exo-3,4-dichlorobicyclo[3.2.1]oct-2-ene with yields exceeding 90% under optimized conditions (50–55°C, 3–5 h) .

  • Hydrolysis and functionalization : The dichloro intermediate undergoes base-mediated hydrolysis to form exo-3-chlorobicyclo[3.2.1]oct-3-en-2-ol, which is subsequently oxidized to a ketone precursor. Reductive amination using sodium cyanoborohydride or catalytic hydrogenation introduces the amine group at the 6-position .

Critical parameters include:

  • Stoichiometry : 1–1.5 equivalents of base relative to norbornene to minimize side reactions.

  • Solvent selection : Dichloromethane or ethyl acetate enhances phase separation during workup.

  • Temperature control : Exothermic reactions during carbene addition require careful thermal management to prevent decomposition.

Palladium-Catalyzed Cyclization and Ketalization

Recent advances in transition-metal catalysis enable direct access to bicyclo[3.2.1]octane scaffolds. ACS Catalysis (2019) reports a palladium-organo relay system for constructing 6,8-dioxabicyclo[3.2.1]octanes from vinylethylene carbonates and amine-substituted enones . While this method targets oxygenated analogs, its principles are adaptable to amine synthesis:

  • N-Allylic substitution : Palladium(0) catalysts mediate allylic amination, positioning the amine group at the 6-position.

  • Intramolecular ketalization : Acidic conditions promote cyclization, forming the bicyclic framework.

For exo-6-amine synthesis, modifications include:

  • Replacing oxygen nucleophiles with ammonia or protected amines.

  • Employing halogen-bonding catalysts (e.g., iodoperfluoroalkanes) to stabilize transition states favoring exo stereochemistry .

ParameterOptimal ConditionYield (%)
CatalystPd(PPh₃)₄/Phosphoric acid78–82
Temperature80°C
Reaction Time12–24 h

Reductive Amination of Bicyclo[3.2.1]octan-6-one

A classical route involves ketone precursors, exemplified by the synthesis of bicyclo[3.2.1]octan-6-amine from bicyclo[3.2.1]octan-6-one:

  • Ketone synthesis : Oxidation of exo-3-chlorobicyclo[3.2.1]oct-3-en-2-ol using Jones reagent (CrO₃/H₂SO₄) yields the corresponding ketone .

  • Reductive amination : The ketone reacts with ammonium acetate and sodium cyanoborohydride in methanol at 25°C, achieving 65–70% yield. Stereochemical control arises from the convex-face accessibility of the ketone, favoring exo-amine formation .

Challenges :

  • Competing reduction of the ketone to alcohol necessitates strict pH control (pH 4–5).

  • Scalability issues due to cyanoborohydride toxicity motivate alternative reductants like H₂/Pd-C.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and stereoselectivity of predominant methods:

MethodYield (%)StereoselectivityScalabilityKey Limitations
Dichlorocarbene Addition90ModerateHighChlorinated byproducts
Palladium Catalysis80HighModerateCatalyst cost
Reductive Amination70HighLowToxicity of reagents

Mechanistic Insights :

  • Dichlorocarbene routes leverage the strain energy of norbornene to drive [2+1] cycloaddition, but require multistep functionalization .

  • Palladium-mediated systems exploit π-allyl intermediates for precise stereocontrol, though substrate scope remains limited .

Q & A

Q. What criteria define robust experimental designs for studying bicyclo[3.2.1]octane derivative reactivity?

  • Methodological Answer :
  • Control experiments : Include negative controls (e.g., no catalyst) and positive controls (e.g., known reactive substrates).
  • Replication : Conduct triplicate runs to assess reproducibility.
  • In-situ monitoring : Use techniques like ReactIR or LC-MS to track intermediate formation .

Q. How can researchers optimize reaction conditions for bicyclo[3.2.1]octan-6-amine functionalization while minimizing byproducts?

  • Methodological Answer :
  • DoE-guided optimization : Vary parameters (temperature, solvent, catalyst) systematically to map response surfaces.
  • Byproduct trapping : Add scavengers (e.g., molecular sieves for water-sensitive reactions) or use flow chemistry to isolate intermediates .

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